molecular formula C22H21FN6 B2404494 N6-cyclopentyl-N4-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 955337-16-3

N6-cyclopentyl-N4-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No. B2404494
M. Wt: 388.45
InChI Key: BSDMVOIGXMLNQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N6-cyclopentyl-N4-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine” is a chemical compound. It is related to the class of compounds known as N6-phenyl-1H-pyrazolo[3,4-d]pyrimidine-3,6-diamine derivatives .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a bicyclic system with two nitrogen atoms in each ring . It also has phenyl, cyclopentyl, and fluorophenyl substituents attached to the core structure.

Scientific Research Applications

1. As Novel CK1 Inhibitors

N6-phenyl-1H-pyrazolo[3,4-d]pyrimidine-3,6-diamine derivatives, closely related to the queried compound, have been identified as novel inhibitors of casein kinase 1 (CK1), a protein implicated in the pathogenesis of cancer and various central nervous system disorders. Their discovery involved a common-feature pharmacophore model, virtual screening, and hit-to-lead optimization (Yang et al., 2012).

2. In Crystallography Studies

N4-substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines, which are structurally similar, have been synthesized and analyzed for their crystal structures. These compounds exhibit hydrogen-bonded sheets and frameworks, contributing to the understanding of molecular conformations and interactions in crystallography (Trilleras et al., 2008).

3. In Antimicrobial Research

New pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their antimicrobial activities. Some of these compounds demonstrated moderate to strong activity against various microbial strains, indicating their potential in developing new antimicrobial agents (Eweas et al., 2011).

4. Antitumor Activity

Certain pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their cytotoxic activity against human breast adenocarcinoma (MCF-7) cell lines. These compounds showed potent to moderate growth inhibitory activity, suggesting their potential in cancer therapy strategies (Abdellatif et al., 2014).

5. As Herbicides

Pyrazolo[3,4-d]pyrimidine-4-one derivatives have been synthesized and shown to have good herbicidal activity against certain plant species, indicating their potential use in agricultural applications (Luo et al., 2017).

6. Larvicidal Activity

A series of pyrimidine derivatives linked with morpholinophenyl groups have been prepared and evaluated for their larvicidal activity. These compounds showed significant activity against third instar larvae, indicating potential use in pest control (Gorle et al., 2016).

properties

IUPAC Name

6-N-cyclopentyl-4-N-(3-fluorophenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN6/c23-15-7-6-10-17(13-15)25-20-19-14-24-29(18-11-2-1-3-12-18)21(19)28-22(27-20)26-16-8-4-5-9-16/h1-3,6-7,10-14,16H,4-5,8-9H2,(H2,25,26,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSDMVOIGXMLNQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC(=CC=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N6-cyclopentyl-N4-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

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